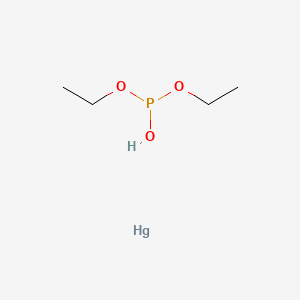
Diethyl hydrogen phosphite--mercury (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl hydrogen phosphite–mercury (1/1) is a chemical compound that combines diethyl hydrogen phosphite and mercury in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl hydrogen phosphite can be synthesized by reacting phosphorus trichloride with ethanol. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ] In the presence of a base, triethyl phosphite is formed: [ \text{PCl}_3 + 3 \text{EtOH} + 3 \text{R}_3\text{N} \rightarrow \text{P(OEt)}_3 + 3 \text{R}_3\text{NH} + 3 \text{Cl}^- ]
Industrial Production Methods
Industrial production of diethyl hydrogen phosphite involves similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Diethyl hydrogen phosphite undergoes various chemical reactions, including:
Hydrolysis: Converts diethyl hydrogen phosphite to phosphorous acid.
Alcoholysis: Transesterification with alcohols to form different phosphites.
P-Alkylation: Deprotonation with potassium tert-butoxide followed by alkylation.
Common Reagents and Conditions
Hydrolysis: Accelerated by hydrogen chloride.
Alcoholysis: Driven by removal of ethanol.
P-Alkylation: Utilizes potassium tert-butoxide and alkyl halides.
Major Products
Hydrolysis: Phosphorous acid.
Alcoholysis: Various phosphites.
P-Alkylation: Alkylated phosphites.
Scientific Research Applications
Diethyl hydrogen phosphite–mercury (1/1) has several scientific research applications:
Chemistry: Used as a reagent for generating other organophosphorus compounds.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the stabilization of polymers and other industrial processes.
Mechanism of Action
The mechanism of action of diethyl hydrogen phosphite–mercury (1/1) involves its ability to undergo various chemical reactions, such as hydrolysis and alcoholysis. These reactions are facilitated by the high reactivity of the P-H bond in diethyl hydrogen phosphite. The compound’s effects are mediated through its interactions with molecular targets, including hydroperoxides and other reactive species.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: Similar in structure but lacks the mercury component.
Triethyl phosphite: Contains three ethyl groups instead of two.
Phosphorous acid: The parent acid of diethyl hydrogen phosphite.
Properties
CAS No. |
74475-14-2 |
|---|---|
Molecular Formula |
C4H11HgO3P |
Molecular Weight |
338.69 g/mol |
IUPAC Name |
diethyl hydrogen phosphite;mercury |
InChI |
InChI=1S/C4H11O3P.Hg/c1-3-6-8(5)7-4-2;/h5H,3-4H2,1-2H3; |
InChI Key |
QBLIKRRPMSIEIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(O)OCC.[Hg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















